Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
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Overview
Description
Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a complex organic compound that features a pyrazolopyridine core with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethyl iodide and a suitable radical initiator.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group or other substituents on the pyrazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution could produce various substituted derivatives.
Scientific Research Applications
Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazolopyridine core provides a stable scaffold for interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives and trifluoromethyl-substituted molecules. Examples include:
- 2,3-Dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
- Methyl 2-(4-(trifluoromethyl)phenylthio)acetate
Uniqueness
Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is unique due to its specific combination of a pyrazolopyridine core and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12F3N3O2S |
---|---|
Molecular Weight |
319.30 g/mol |
IUPAC Name |
methyl 2-[2,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C12H12F3N3O2S/c1-6-10-7(12(13,14)15)4-8(21-5-9(19)20-3)16-11(10)17-18(6)2/h4H,5H2,1-3H3 |
InChI Key |
WGRFDKAYPPEZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=NC2=NN1C)SCC(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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